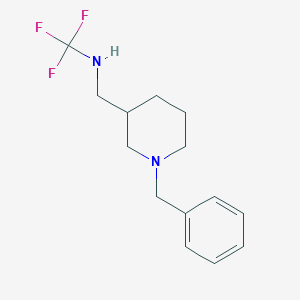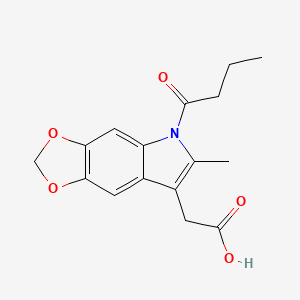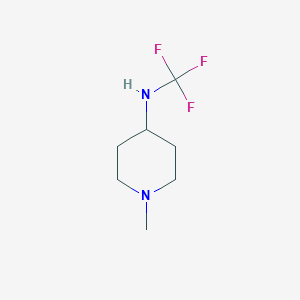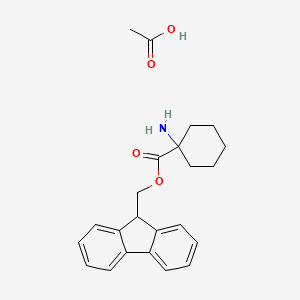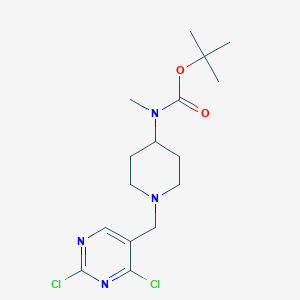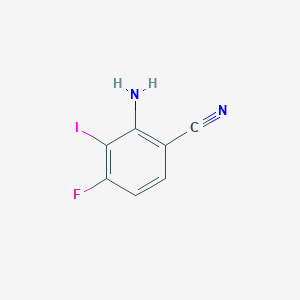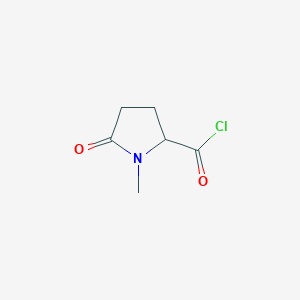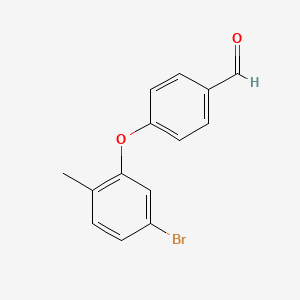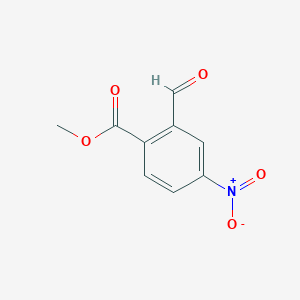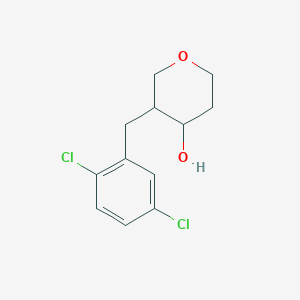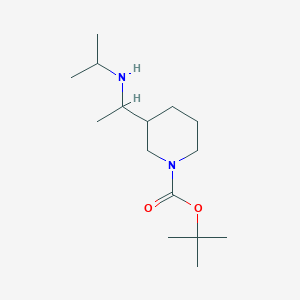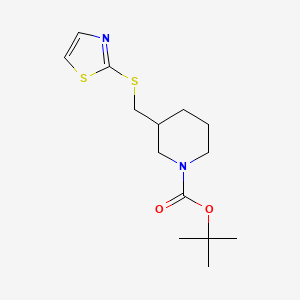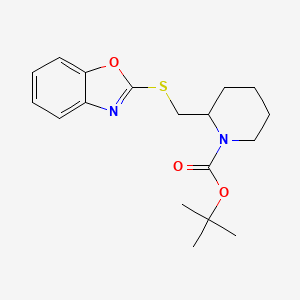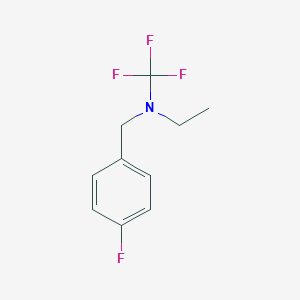
N-(4-fluorobenzyl)-N-(trifluoromethyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzyl)-N-(trifluoromethyl)ethanamine is an organic compound that features both fluorobenzyl and trifluoromethyl groups. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-N-(trifluoromethyl)ethanamine typically involves the reaction of 4-fluorobenzyl chloride with trifluoromethylamine under basic conditions. The reaction can be carried out in a solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethanamine moiety, leading to the formation of corresponding imines or amides.
Reduction: Reduction reactions could target the fluorobenzyl group, potentially converting it to a benzylamine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally less reactive due to the electron-withdrawing nature of fluorine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Imines or amides.
Reduction: Benzylamine derivatives.
Substitution: Substituted ethanamine derivatives.
科学的研究の応用
N-(4-fluorobenzyl)-N-(trifluoromethyl)ethanamine may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Possible applications in drug development, particularly in designing compounds with enhanced metabolic stability and bioavailability.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action would depend on the specific biological target. Generally, compounds with fluorobenzyl and trifluoromethyl groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways would require experimental validation.
類似化合物との比較
Similar Compounds
- N-(4-fluorobenzyl)-N-methylamine
- N-(trifluoromethyl)benzylamine
- N-(4-chlorobenzyl)-N-(trifluoromethyl)ethanamine
Uniqueness
N-(4-fluorobenzyl)-N-(trifluoromethyl)ethanamine is unique due to the presence of both fluorobenzyl and trifluoromethyl groups, which can impart distinct chemical and biological properties. These groups can enhance the compound’s metabolic stability, lipophilicity, and ability to interact with specific biological targets.
特性
分子式 |
C10H11F4N |
|---|---|
分子量 |
221.19 g/mol |
IUPAC名 |
N-[(4-fluorophenyl)methyl]-N-(trifluoromethyl)ethanamine |
InChI |
InChI=1S/C10H11F4N/c1-2-15(10(12,13)14)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 |
InChIキー |
FTLYVLXCKPPZJI-UHFFFAOYSA-N |
正規SMILES |
CCN(CC1=CC=C(C=C1)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


